molecular formula C9H14ClN3 B1590760 6-Chloro-N-pentylpyridazin-3-amine CAS No. 941294-42-4

6-Chloro-N-pentylpyridazin-3-amine

Cat. No.: B1590760
CAS No.: 941294-42-4
M. Wt: 199.68 g/mol
InChI Key: DOFGMCLSYOTWFX-UHFFFAOYSA-N
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Description

6-Chloro-N-pentylpyridazin-3-amine is a chemical compound with the molecular formula C9H14ClN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The presence of a chlorine atom at the 6-position and a pentylamine group at the N-position makes this compound unique

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-N-pentylpyridazin-3-amine are currently unknown. This compound is a relatively new entity and research into its specific targets is still ongoing .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound has a molecular weight of 199.68 , which may influence its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of This compound are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-pentylpyridazin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridazine.

    N-Alkylation: The 6-chloropyridazine undergoes N-alkylation with pentylamine under basic conditions to form this compound.

The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-pentylpyridazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products

    Substitution: Products include various substituted pyridazines.

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

6-Chloro-N-pentylpyridazin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological pathways involving pyridazine derivatives.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-propylpyridazin-3-amine
  • 3-Chloro-6-pentylaminopyridazine
  • 6-Chloro-N-methylpyridazin-3-amine

Comparison

6-Chloro-N-pentylpyridazin-3-amine is unique due to its specific substitution pattern and the presence of a pentylamine group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the length and nature of the alkyl chain. For instance, 6-Chloro-N-propylpyridazin-3-amine has a shorter alkyl chain, which may affect its solubility and binding properties.

Properties

IUPAC Name

6-chloro-N-pentylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-2-3-4-7-11-9-6-5-8(10)12-13-9/h5-6H,2-4,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFGMCLSYOTWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561218
Record name 6-Chloro-N-pentylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-42-4
Record name 6-Chloro-N-pentyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-pentylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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